Pyro-L-glutaminyl-L-glutamine Pyro-L-glutaminyl-L-glutamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17945113
InChI: InChI=1S/C10H15N3O5/c11-7(14)3-1-6(10(17)18)13-9(16)5-2-4-8(15)12-5/h5-6H,1-4H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18)
SMILES:
Molecular Formula: C10H15N3O5
Molecular Weight: 257.24 g/mol

Pyro-L-glutaminyl-L-glutamine

CAS No.:

Cat. No.: VC17945113

Molecular Formula: C10H15N3O5

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

Pyro-L-glutaminyl-L-glutamine -

Specification

Molecular Formula C10H15N3O5
Molecular Weight 257.24 g/mol
IUPAC Name 5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoic acid
Standard InChI InChI=1S/C10H15N3O5/c11-7(14)3-1-6(10(17)18)13-9(16)5-2-4-8(15)12-5/h5-6H,1-4H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18)
Standard InChI Key ILAITOFTZJRIFJ-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)O

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The defining feature of pyro-L-glutaminyl-L-glutamine is its cyclic lactam ring, formed through the condensation of the α-amino group of glutamine with the γ-carboxyl group of glutamic acid . This cyclization eliminates a water molecule, resulting in a five-membered pyrrolidone ring system. The IUPAC name, 5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoic acid, reflects this arrangement.

Key Structural Data:

  • SMILES Notation: C1CC(=O)NC1C(=O)NC(CCC(C(=O)O)N)=O\text{C1CC(=O)NC1C(=O)NC(CCC(C(=O)O)N)=O}

  • InChI Key: ILAITOFTZJRIFJ-UHFFFAOYSA-N\text{ILAITOFTZJRIFJ-UHFFFAOYSA-N}

  • 3D Conformation: Computational models reveal a planar lactam ring with flexible side chains, enabling interactions with biological targets .

Synthetic Pathways

Synthesis occurs via enzymatic and nonenzymatic routes:

  • Enzymatic Cyclization: Glutaminyl cyclase (QC) catalyzes the conversion of N-terminal glutamine residues to pyroglutamate . Mammalian QCs exhibit specificity for peptides with hydrophobic residues adjacent to glutamine .

  • Nonenzymatic Formation: Under physiological pH and temperature, inorganic phosphate (H2PO4\text{H}_{2}\text{PO}_{4}^{-}) accelerates cyclization by acting as a proton shuttle . Activation energies for this pathway range from 83.8–108 kJ/mol, depending on catalytic conditions .

  • Chemical Synthesis: Industrial methods involve azeotropic reactions with phthalic anhydride and L-glutamic acid at 120–180°C, yielding pyro-L-glutaminyl-L-glutamine alongside phthalhydrazide intermediates .

Biological Roles and Metabolic Pathways

Neurotransmission and Neuroprotection

Pyro-L-glutaminyl-L-glutamine modulates glutamate metabolism, a critical pathway in synaptic plasticity and excitatory signaling . By regulating extracellular glutamate levels, it mitigates excitotoxicity linked to neurodegenerative diseases . Studies in murine plasmacytoma cells demonstrate that pyroglutamate formation from glutamate is enzyme-dependent, bypassing glutamine intermediates .

Oxidative Stress Response

The dipeptide enhances cellular antioxidant capacity by upregulating glutathione synthesis. Its γ-glutamyl moiety serves as a substrate for γ-glutamyltransferase, facilitating cysteine uptake—a rate-limiting step in glutathione production .

Protein Modification

N-terminal pyroglutamylation of proteins alters their stability and function:

  • Antibody Engineering: In vivo studies show spontaneous conversion of N-terminal glutamate to pyroglutamate in IgG2 antibodies, increasing their acidic charge heterogeneity .

  • Plant Defense Mechanisms: Pathogenesis-related proteins in Arabidopsis and Solanum tuberosum utilize N-terminal pyroglutamate residues for pathogen resistance, a process mediated by plant QCs .

Comparative Analysis with Related Compounds

PropertyPyro-L-glutaminyl-L-glutamineL-GlutaminePyroglutamic Acid
StructureCyclic dipeptideLinear amino acidCyclic monocarboxylic acid
Enzymatic StabilityHigh (resistant to proteases)LowModerate
Biological RoleNeuroprotection, metabolismProtein synthesisProtein modification
Therapeutic UseUnder investigationNutritional supplementQC inhibitor target

Research Applications and Future Directions

Drug Development

  • QC Inhibitors: Blocking pyroglutamate formation on Aβ peptides may slow Alzheimer’s progression .

  • Antibody Engineering: Controlling N-terminal pyroglutamylation improves monoclonal antibody homogeneity and efficacy .

Agricultural Biotechnology

Plant QCs offer targets for enhancing crop resistance to pathogens via engineered pathogenesis-related proteins .

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